molecular formula C14H17N5O2S B274803 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

Katalognummer B274803
Molekulargewicht: 319.38 g/mol
InChI-Schlüssel: ATTIQCWAPCWDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is commonly referred to as EPTA and has been studied extensively for its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

EPTA has been studied extensively for its potential applications in drug development. It has been shown to have activity against a variety of bacterial and fungal pathogens, making it a promising candidate for the development of new antibacterial and antifungal agents. Additionally, EPTA has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.

Wirkmechanismus

The exact mechanism of action of EPTA is not fully understood, but it is believed to involve inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. Additionally, EPTA has been shown to induce apoptosis in cancer cells, suggesting that it may have multiple mechanisms of action depending on the target organism or cell type.
Biochemical and Physiological Effects
EPTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that EPTA inhibits the growth of a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, EPTA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of EPTA is that it has shown activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibacterial and antifungal agents. Additionally, EPTA has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of EPTA is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies.

Zukünftige Richtungen

There are several future directions for research on EPTA. One area of focus could be to further elucidate its mechanism of action, which could provide insights into the development of more targeted therapies. Additionally, further studies could be conducted to determine the optimal dosing and administration of EPTA for different applications, such as antibacterial, antifungal, and anticancer therapies. Finally, additional research could be conducted to explore the potential of EPTA as a treatment for other diseases, such as viral infections or autoimmune disorders.

Synthesemethoden

The synthesis of EPTA involves a multi-step process that begins with the reaction of 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol with methyl chloroacetate to form 2-(4-ethyl-5-phenyl-1,2,4-triazol-3-ylthio)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-ethyl-5-phenyl-1,2,4-triazol-3-ylsulfanyl)acetyl chloride. Finally, the acetyl chloride is reacted with N-methylcarbamoyl chloride to form the desired product, 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide.

Eigenschaften

Produktname

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

Molekularformel

C14H17N5O2S

Molekulargewicht

319.38 g/mol

IUPAC-Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C14H17N5O2S/c1-3-19-12(10-7-5-4-6-8-10)17-18-14(19)22-9-11(20)16-13(21)15-2/h4-8H,3,9H2,1-2H3,(H2,15,16,20,21)

InChI-Schlüssel

ATTIQCWAPCWDPC-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC(=O)NC)C2=CC=CC=C2

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC(=O)NC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.